3'-Hydroxy-4'-methoxyacetophenon

Übersicht

Beschreibung

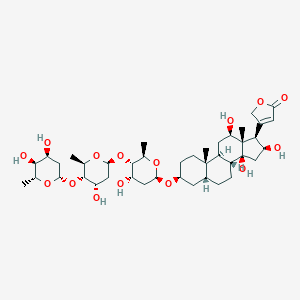

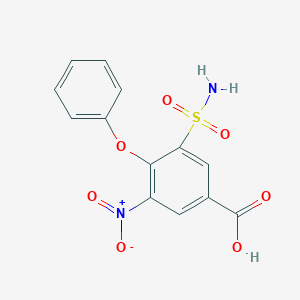

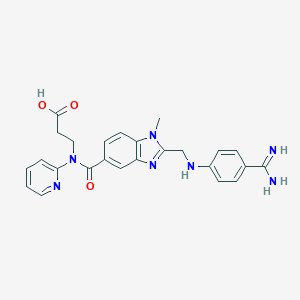

Acetoisovanillone, also known as 3-Hydroxy-4-methoxyacetophenone, is an aromatic ketone compound. It is a derivative of acetophenone with a hydroxyl group at the 3-position and a methoxy group at the 4-position on the benzene ring. This compound is known for its anti-inflammatory properties and is isolated from various plant sources, including Pycnocycla spinosa .

Wissenschaftliche Forschungsanwendungen

Acetoisovanillone hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Seine entzündungshemmenden Eigenschaften machen es zu einem Forschungsobjekt in der biologischen Forschung, insbesondere im Zusammenhang mit Entzündungskrankheiten.

Medizin: Acetoisovanillone wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Erkrankungen wie Kolitis und anderen entzündlichen Erkrankungen untersucht.

5. Wirkmechanismus

Die entzündungshemmenden Wirkungen von Acetoisovanillone beruhen hauptsächlich auf seiner Fähigkeit, die Aktivität bestimmter Enzyme zu hemmen, die an der Entzündungsreaktion beteiligt sind. Es zielt auf Enzyme wie Cyclooxygenase und Lipoxygenase ab, die eine entscheidende Rolle bei der Synthese von proinflammatorischen Mediatoren spielen. Durch die Hemmung dieser Enzyme reduziert Acetoisovanillone die Produktion von entzündungsfördernden Verbindungen, wodurch seine entzündungshemmenden Wirkungen erzielt werden .

Ähnliche Verbindungen:

Acetovanillone (4-Hydroxy-3-Methoxyacetophenon): Ähnliche Struktur, jedoch mit den Hydroxyl- und Methoxygruppen an verschiedenen Positionen.

Propiovanillone (4-Hydroxy-3-Methoxypropiophenon): Ähnliche Struktur mit einem zusätzlichen Kohlenstoff in der Seitenkette.

O-Acetoisovanillone (3-Hydroxy-2-Methoxyacetophenon): Isomer mit der Methoxygruppe an der 2-Position.

Einzigartigkeit: Acetoisovanillone ist aufgrund seines spezifischen Substitutionsschemas am Benzolring einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Seine entzündungshemmende Aktivität und seine Fähigkeit, verschiedene chemische Umwandlungen zu durchlaufen, machen es zu einer wertvollen Verbindung sowohl in der Forschung als auch in industriellen Anwendungen .

Biochemische Analyse

Biochemical Properties

3’-Hydroxy-4’-methoxyacetophenone has been shown to interact with various enzymes and proteins. It acts as an inhibitor of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase, an enzyme responsible for reactive oxygen species production

Cellular Effects

3’-Hydroxy-4’-methoxyacetophenone has been found to have significant effects on various types of cells and cellular processes. It has been shown to attenuate the proliferation of activated HSC-T6 cells . It influences cell function by reducing oxidative stress .

Molecular Mechanism

The molecular mechanism of action of 3’-Hydroxy-4’-methoxyacetophenone involves binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level by inhibiting the NADPH oxidase enzyme, thereby reducing the production of reactive oxygen species .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Acetoisovanillone kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Syntheseweg beinhaltet die Reaktion von Guajacol mit Essigsäureanhydrid in Gegenwart eines Katalysators. Die Reaktion verläuft unter milden Bedingungen, typischerweise bei Raumtemperatur, und liefert Acetoisovanillone .

Industrielle Produktionsverfahren: In industriellen Umgebungen wird Acetoisovanillone durch einen ähnlichen Syntheseweg, jedoch in größerem Maßstab, hergestellt. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Das Reaktionsgemisch wird dann einer Reinigungsprozedur wie Umkristallisation oder Chromatographie unterzogen, um die gewünschte Verbindung zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Acetoisovanillone unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann zu den entsprechenden Chinonen oxidiert werden.

Reduktion: Reduktion von Acetoisovanillone kann den entsprechenden Alkohol liefern.

Substitution: Die Hydroxyl- und Methoxygruppen am Benzolring können an elektrophilen aromatischen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Hauptprodukte, die gebildet werden:

Oxidation: Chinone

Reduktion: Alkohole

Substitution: Halogenierte oder nitrierte Derivate

Wirkmechanismus

The anti-inflammatory effects of Acetoisovanillone are primarily due to its ability to inhibit the activity of certain enzymes involved in the inflammatory response. It targets enzymes such as cyclooxygenase and lipoxygenase, which play a crucial role in the synthesis of pro-inflammatory mediators. By inhibiting these enzymes, Acetoisovanillone reduces the production of inflammatory compounds, thereby exerting its anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Acetovanillone (4-Hydroxy-3-methoxyacetophenone): Similar structure but with the hydroxyl and methoxy groups at different positions.

Propiovanillone (4-Hydroxy-3-methoxypropiophenone): Similar structure with an additional carbon in the side chain.

O-Acetoisovanillone (3-Hydroxy-2-methoxyacetophenone): Isomer with the methoxy group at the 2-position.

Uniqueness: Acetoisovanillone is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its anti-inflammatory activity and ability to undergo various chemical transformations make it a valuable compound in both research and industrial applications .

Eigenschaften

IUPAC Name |

1-(3-hydroxy-4-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6(10)7-3-4-9(12-2)8(11)5-7/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLTGFGDODHXMFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80209872 | |

| Record name | 3-Hydroxy-4-methoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6100-74-9 | |

| Record name | 1-(3-Hydroxy-4-methoxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6100-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-4-methoxyacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006100749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6100-74-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30050 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxy-4-methoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-hydroxy-4-methoxyphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXY-4-METHOXYACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/286G943O33 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the anti-inflammatory potential of Isoacetovanillone?

A1: Research suggests Isoacetovanillone exhibits anti-inflammatory effects, particularly in the context of colitis. In a study using a rat model of acetic acid-induced colitis, Isoacetovanillone demonstrated a significant reduction in myeloperoxidase (MPO) activity, a marker of inflammation. It also showed a decrease in macroscopic and microscopic inflammatory markers, indicating its potential as an anti-inflammatory agent. []

Q2: Where is Isoacetovanillone found in nature?

A2: Isoacetovanillone has been identified as a constituent of Pycnocycla caespitosa. Bioassay-guided fractionation of this plant's extract led to the isolation of Isoacetovanillone, highlighting its presence in natural sources. [] Additionally, Isoacetovanillone is a characteristic component of toasted oak wood, particularly in comparison to cherry, acacia, and chestnut woods. []

Q3: Has Isoacetovanillone been investigated for its potential in treating fibrosis?

A3: While not the primary focus of research, one study identified Isoacetovanillone (3-Hydroxy-4-methoxyacetophenone) as one of the compounds isolated from Liriodendron tulipifera. While it did not demonstrate significant antifibrotic activity in that specific study, other compounds isolated alongside it did show promise in attenuating hepatic stellate cell proliferation and TNF-α production. []

Q4: Are there any known isomeric impurities associated with Isoacetovanillone synthesis?

A4: Yes, several isomeric impurities can arise during the synthesis of Isoacetovanillone. These include:

- 1-(3-Hydroxy-4-methoxyphenyl)ethanone (Isoacetovanillone impurity) []

- 1-(4-Hydroxy-3-methoxyphenyl)-propan-1-one) (Propiovanillone impurity) []

- 1-(3-Hydroxy-2-methoxyphenyl)ethanone (O-acetoisovanillone impurity-1) []

- 1-(2-Hydroxy-3-methoxyphenyl)ethanone (O-acetoisovanillone impurity-2) []

Q5: What are the structural characteristics of Isoacetovanillone?

A6: While specific spectroscopic data isn't provided in these excerpts, Isoacetovanillone's structure has been confirmed through techniques like 1H NMR, 13C NMR, and HR-ESI-MS. [] Its molecular formula is C9H10O3. [] Additionally, the interaction of various hydroxymethoxyacetophenone derivatives, including Isoacetovanillone, with β-cyclodextrin has been studied using 1H NMR and isothermal titration calorimetry. This research provides insights into the binding affinities and solution-phase host-guest complexes formed by these compounds. []

Q6: What is the role of Isoacetovanillone in antimicrobial studies?

A7: While not directly investigated for its individual antimicrobial properties in the provided research, Isoacetovanillone was identified as a potentially significant metabolite in a study evaluating the synergistic antimicrobial activity of three plant extracts. The study used GC-MS analysis and molecular docking to assess the potential antimicrobial activity of the plant mixture. While Isoacetovanillone itself wasn't the primary focus, its presence as a metabolite in an effective antimicrobial mixture warrants further investigation. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B194475.png)

![(2S,3S,4S,5R,6S)-6-[2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B194485.png)

![Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate hydrochloride](/img/structure/B194505.png)

![3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid](/img/structure/B194506.png)